1-(3-Carbazol-9-ylpropanoylamino)-3-phenylthiourea
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Overview
Description
1-(3-Carbazol-9-ylpropanoylamino)-3-phenylthiourea is a complex organic compound that features a carbazole moiety linked to a phenylthiourea group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Carbazol-9-ylpropanoylamino)-3-phenylthiourea typically involves multi-step organic reactions. One common method includes the reaction of carbazole with a suitable acylating agent to form 3-carbazol-9-ylpropanoic acid. This intermediate is then reacted with phenylisothiocyanate under controlled conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3-Carbazol-9-ylpropanoylamino)-3-phenylthiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiourea moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
1-(3-Carbazol-9-ylpropanoylamino)-3-phenylthiourea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs)
Mechanism of Action
The mechanism of action of 1-(3-Carbazol-9-ylpropanoylamino)-3-phenylthiourea involves its interaction with specific molecular targets and pathways. The carbazole moiety can intercalate with DNA, potentially disrupting cellular processes. Additionally, the phenylthiourea group can interact with various enzymes, inhibiting their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-(3-Carbazol-9-yl-2-hydroxypropylamino)-propan-1-ol: Similar in structure but contains a hydroxypropylamino group instead of a phenylthiourea group.
1-Carbazol-9-yl-3-(3-hydroxypropylamino)propan-2-ol: Another similar compound with a hydroxypropylamino group.
Uniqueness
1-(3-Carbazol-9-ylpropanoylamino)-3-phenylthiourea is unique due to its combination of a carbazole moiety and a phenylthiourea group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
IUPAC Name |
1-(3-carbazol-9-ylpropanoylamino)-3-phenylthiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4OS/c27-21(24-25-22(28)23-16-8-2-1-3-9-16)14-15-26-19-12-6-4-10-17(19)18-11-5-7-13-20(18)26/h1-13H,14-15H2,(H,24,27)(H2,23,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYSFIIBLEORJFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NNC(=O)CCN2C3=CC=CC=C3C4=CC=CC=C42 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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